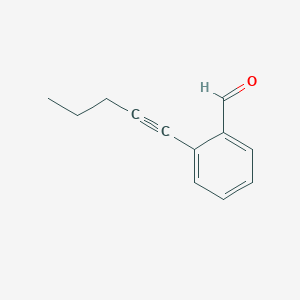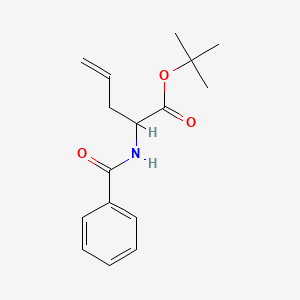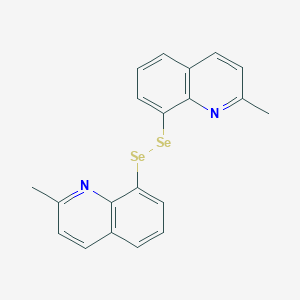
8,8'-(Diselane-1,2-diyl)bis(2-methylquinoline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) is a compound that features a unique structure with two 2-methylquinoline units connected by a diselane (Se-Se) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) typically involves the formation of the diselane bond followed by the attachment of the 2-methylquinoline units. One common method involves the reaction of 2-methylquinoline with a diselane precursor under specific conditions. For instance, the preparation of 2-methylquinoline itself can be achieved through a one-step reaction involving nitrobenzene and ethanol in the presence of a palladium metal catalyst and an oxidant .
Industrial Production Methods
While specific industrial production methods for 8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) can undergo various chemical reactions, including:
Oxidation: The diselane bond can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The quinoline units can undergo substitution reactions, particularly at the methyl group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diselane bond can yield selenoxide derivatives, while reduction can produce selenide derivatives.
Scientific Research Applications
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) involves its interaction with molecular targets through its diselane and quinoline units. The diselane bond can undergo redox reactions, which may play a role in its biological activity. The quinoline units can interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8,8’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): This compound features a similar quinoline structure but with a benzo[c][1,2,5]thiadiazole core instead of a diselane bond.
2,2’-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide): This compound also contains a diselane bond but with nicotinamide units instead of 2-methylquinoline.
Uniqueness
8,8’-(Diselane-1,2-diyl)bis(2-methylquinoline) is unique due to its combination of a diselane bond and 2-methylquinoline units. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
560069-58-1 |
|---|---|
Molecular Formula |
C20H16N2Se2 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-methyl-8-[(2-methylquinolin-8-yl)diselanyl]quinoline |
InChI |
InChI=1S/C20H16N2Se2/c1-13-9-11-15-5-3-7-17(19(15)21-13)23-24-18-8-4-6-16-12-10-14(2)22-20(16)18/h3-12H,1-2H3 |
InChI Key |
MYGBSZLVVVKTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2[Se][Se]C3=CC=CC4=C3N=C(C=C4)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


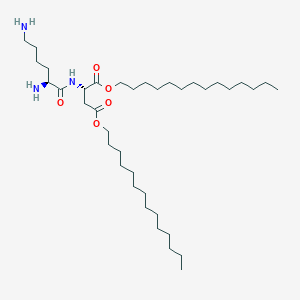
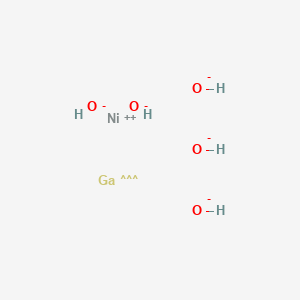
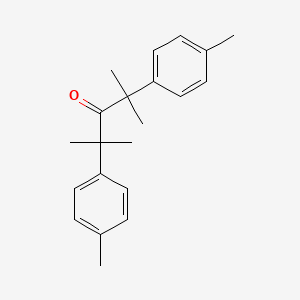
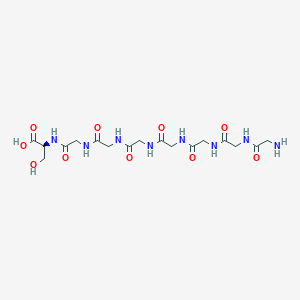
![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
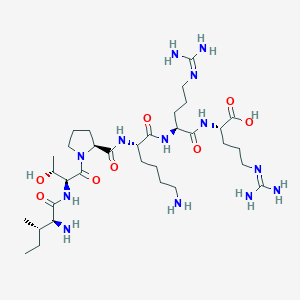

![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
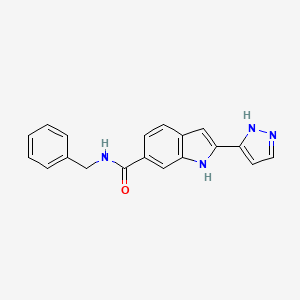

![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
